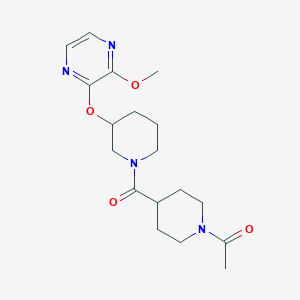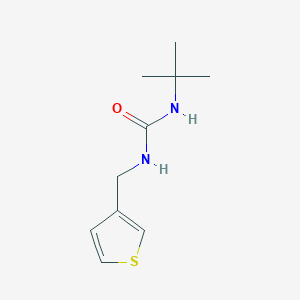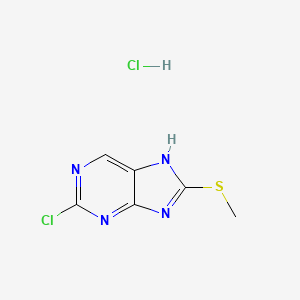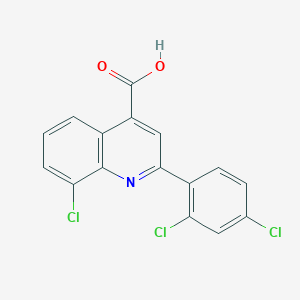
1-(4-(3-((3-甲氧基吡嗪-2-基)氧基)哌啶-1-羰基)哌啶-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxypyrazinyl group, which is known for its presence in many bioactive molecules, and a piperidine moiety, which is often associated with pharmacologically active compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology
In biological studies, it serves as a potential ligand in receptor binding studies, particularly for neurotransmitter receptors due to its piperidine core.
Medicine
In medicine, 1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is investigated for its pharmacological properties, including its potential as an analgesic or antipsychotic agent.
Industry
Industrially, it can be used in the development of new materials, such as polymers or specialty chemicals, due to its unique reactivity profile.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is typically synthesized through a multi-step process involving several key reactions:
Formation of the piperidine core: : This can be achieved through a catalytic hydrogenation of a suitable precursor, such as N-substituted pyridine.
Introduction of the methoxypyrazinyl group: : This step involves the nucleophilic substitution of a halopyrazine derivative with sodium methoxide.
Amide coupling reaction: : The final step involves coupling the intermediate compounds using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While the laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimization for yield and purity. This involves:
Using high-efficiency catalytic systems.
Implementing continuous flow reactors to improve reaction kinetics.
Applying advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides.
Reduction: : It can be reduced to modify the piperidine moiety.
Substitution: : The methoxypyrazinyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: : Utilizing hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: : Sodium methoxide or other strong nucleophiles.
Major Products
N-oxides: : Formed through oxidation.
Reduced piperidine derivatives: : Formed through reduction.
Substituted pyrazines: : Formed through nucleophilic aromatic substitution.
作用机制
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects by interacting with specific molecular targets in biological systems:
Molecular Targets: : It may bind to neurotransmitter receptors in the brain, affecting their activity.
Pathways Involved: : The compound's binding can modulate signal transduction pathways, potentially altering neurotransmitter release and receptor sensitivity.
相似化合物的比较
Similar Compounds
1-(4-(3-((3-Methoxyphenyl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone: : Substituting the pyrazinyl group with a phenyl group changes the compound's pharmacological profile.
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone: : Replacing the piperidine moiety with pyrrolidine can affect its receptor binding affinity.
Uniqueness
1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to the combination of its methoxypyrazinyl and piperidine groups, which confer specific chemical reactivity and biological activity not commonly found in similar compounds.
属性
IUPAC Name |
1-[4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-13(23)21-10-5-14(6-11-21)18(24)22-9-3-4-15(12-22)26-17-16(25-2)19-7-8-20-17/h7-8,14-15H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNKMOVSGGBZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)



![4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine](/img/structure/B2536189.png)
![3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B2536191.png)

![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)
![8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)


![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)

![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)
